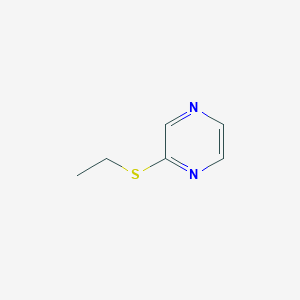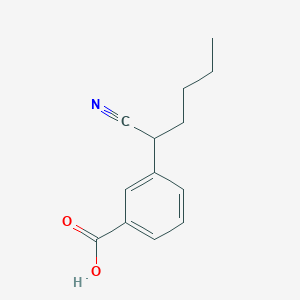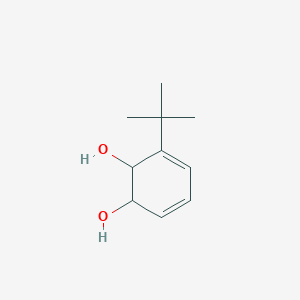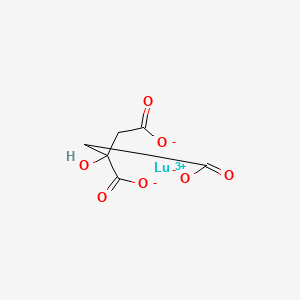
Lutetium citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetium citrate is a chemical compound formed by the combination of lutetium, a rare earth metal, and citric acid Lutetium is a member of the lanthanide series and is known for its unique properties, including its use in various high-precision instruments and radiopharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lutetium citrate can be synthesized by transforming freshly precipitated lutetium hydroxide in a citric acid solution under hydrothermal conditions. The reaction typically takes place at temperatures above 100°C and requires about three days to complete . The resulting this compound crystallizes in a monoclinic system, and its structure can be analyzed using techniques such as PXRD diffraction and FTIR spectroscopy .
Industrial Production Methods
Industrial production of this compound involves similar hydrothermal synthesis methods but on a larger scale. The process includes the preparation of lutetium hydroxide, followed by its reaction with citric acid under controlled temperature and pressure conditions. The final product is then purified and crystallized to obtain this compound with high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Lutetium citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lutetium oxide.
Reduction: Reduction reactions involving this compound can lead to the formation of lutetium metal.
Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen fluoride, hydrofluoric acid, and nitric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include lutetium oxide, lutetium fluoride, and various lutetium salts such as lutetium chloride and lutetium sulfate .
Applications De Recherche Scientifique
Lutetium citrate has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for the synthesis of various lutetium compounds, which are important in the development of new materials and catalysts.
Biology: In biological research, this compound is used in studies involving the interaction of lutetium with biological molecules and its potential effects on cellular processes.
Medicine: this compound, particularly its isotope lutetium-177, is used in radiopharmaceuticals for targeted radiotherapy and diagnostic imaging.
Mécanisme D'action
The mechanism of action of lutetium citrate, particularly in its radiopharmaceutical applications, involves the binding of the radioactive lutetium isotope to specific molecular targets. For example, lutetium-177 dotatate binds to somatostatin receptors on the surface of neuroendocrine tumor cells. The radioactive component emits radiation that damages the tumor cells while minimizing damage to surrounding healthy tissue . This targeted approach allows for effective treatment with reduced side effects.
Comparaison Avec Des Composés Similaires
Lutetium citrate can be compared with other similar compounds, such as:
Yttrium citrate: Used in radiopharmaceuticals for the treatment of rheumatoid arthritis.
Erbium citrate: Used in radiocolloids for medical applications.
Holmium citrate: Used in the treatment of rheumatoid arthritis and other medical applications.
This compound is unique due to its specific applications in targeted radiotherapy and diagnostic imaging, particularly with the use of lutetium-177. Its properties make it a valuable tool in both medical and industrial fields.
Propriétés
Numéro CAS |
63917-04-4 |
|---|---|
Formule moléculaire |
C6H5LuO7 |
Poids moléculaire |
364.07 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;lutetium(3+) |
InChI |
InChI=1S/C6H8O7.Lu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
Clé InChI |
CYRSNTRURSQFMW-UHFFFAOYSA-K |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Lu+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


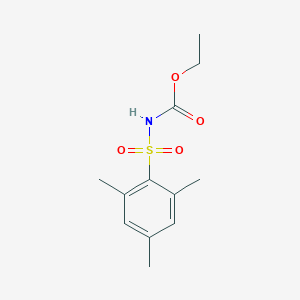
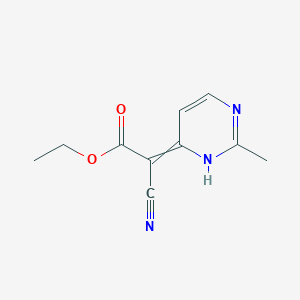
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)

![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
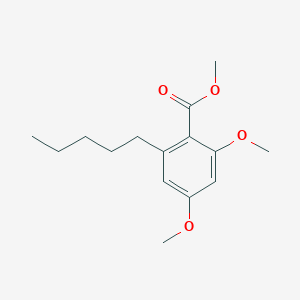
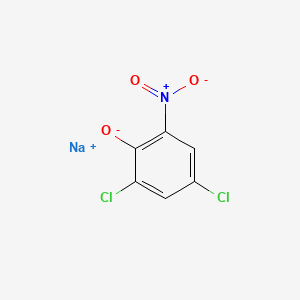
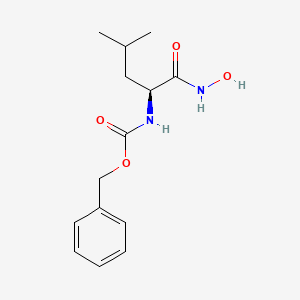
![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
